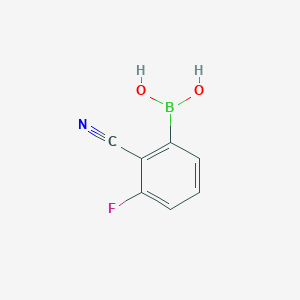

(2-Cyano-3-fluorophenyl)boronic acid

Description

Significance of Boronic Acid Derivatives in Organic Synthesis

Boronic acid derivatives are most renowned for their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govrsc.org This reaction's success is attributed to the mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the organoboron reagents. rsc.orglibretexts.org Beyond the Suzuki coupling, boronic acids participate in a range of other important reactions, including Chan-Lam amination for C-N bond formation and various addition reactions. sigmaaldrich.comchemimpex.com The ability to form reversible esters with diols is another key feature, which is exploited in purification, protection strategies, and sensor technology. chemimpex.com

The versatility and reliability of boronic acids have made them fundamental in the construction of complex molecular frameworks, impacting fields from drug discovery to the development of advanced materials. chemimpex.com

Contextualization of Substituted Arylboronic Acids in Contemporary Research

The true power of arylboronic acids in synthesis is realized through the introduction of various substituents onto the aromatic ring. These substituents can dramatically influence the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and enabling the synthesis of highly specific target structures. acs.org

Electron-donating groups can increase the nucleophilicity of the aryl group, which can affect the transmetalation step in cross-coupling reactions. Conversely, electron-withdrawing groups, such as halogens or cyano groups, can decrease the nucleophilicity and alter the reactivity in a predictable manner. acs.org For instance, the presence of electron-withdrawing groups can be a factor in the success of certain coupling reactions where electron-rich systems might fail or lead to side products. acs.org The strategic placement of these substituents is a key aspect of modern medicinal chemistry and materials science, allowing for the creation of molecules with tailored biological activities or physical properties. ugr.es Research into fluorinated biphenyl (B1667301) derivatives, for example, is of great interest to the pharmaceutical industry and for the development of liquid crystals. ugr.es

Unique Chemical Features of (2-Cyano-3-fluorophenyl)boronic acid

(2-Cyano-3-fluorophenyl)boronic acid is a prime example of a strategically substituted arylboronic acid. Its chemical behavior is dictated by the specific placement of the cyano and fluoro groups on the phenyl ring.

The fluorine atom at the 3-position and the cyano group at the 2-position are both electron-withdrawing groups. This electronic feature has a significant impact on the reactivity of the boronic acid. The presence of these groups, particularly the ortho-cyano group, can influence the acidity of the boronic acid and its behavior in coupling reactions. In Suzuki-Miyaura couplings, arylboronic acids with strong electron-withdrawing groups have been shown to have attenuated reactivity, which can sometimes be overcome with modified reaction conditions. acs.org

The ortho-cyano group also introduces significant steric hindrance around the boronic acid moiety. This steric bulk can affect how the molecule interacts with the palladium catalyst in cross-coupling reactions, potentially influencing the rate and outcome of the reaction. The solid-state structures of ortho-substituted arylboronic acids often show different packing and hydrogen-bonding motifs compared to the parent phenylboronic acid, which can also be a factor in their reactivity. rsc.org

The combination of these electronic and steric effects makes (2-Cyano-3-fluorophenyl)boronic acid a unique building block for accessing specific, highly functionalized aromatic structures that might be difficult to synthesize through other routes.

Interactive Data Tables

Below are tables summarizing the key properties of (2-Cyano-3-fluorophenyl)boronic acid and a comparison with related compounds.

Table 1: Physicochemical Properties of (2-Cyano-3-fluorophenyl)boronic acid

| Property | Value |

| Chemical Formula | C₇H₅BFNO₂ |

| Molecular Weight | 164.93 g/mol |

| CAS Number | 914383-61-0 |

| Appearance | Typically a solid |

Table 2: Comparison of Related Phenylboronic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | Unsubstituted parent compound. chemimpex.com |

| 2-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | Single ortho-fluoro substituent. sigmaaldrich.com |

| 3-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | Single meta-fluoro substituent. sigmaaldrich.com |

| 4-Cyanophenylboronic acid | C₇H₆BNO₂ | 146.94 | Single para-cyano substituent. sigmaaldrich.com |

| (2-Cyano-3-fluorophenyl)boronic acid | C₇H₅BFNO₂ | 164.93 | Ortho-cyano and meta-fluoro substituents. |

Properties

IUPAC Name |

(2-cyano-3-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-3,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGAIKIHINNTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Cyano 3 Fluorophenyl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgrsc.org This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. rsc.org The catalytic cycle generally proceeds through three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

The efficiency and outcome of the Suzuki-Miyaura coupling involving (2-Cyano-3-fluorophenyl)boronic acid are governed by several interconnected factors, including the mechanism of the transmetalation step, the electronic influence of its substituents, and the choice of the catalytic system.

Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle, involving the transfer of the aryl group from the boron atom to the palladium(II) complex. rsc.org This process is essential for forming the key diorganopalladium(II) intermediate that precedes reductive elimination. rsc.orgresearchgate.net

Two primary mechanistic pathways are generally considered for the transmetalation step. nih.gov

Path A (Boronate Pathway): This pathway involves the reaction of the boronic acid with a base to form a more nucleophilic "ate" complex, or boronate. This boronate then reacts with the arylpalladium(II) halide complex. nih.gov

Path B (Oxo-Palladium Pathway): This alternative pathway posits that the base reacts with the arylpalladium(II) halide complex to generate a more reactive arylpalladium(II) hydroxo complex. This species then undergoes transmetalation with the neutral boronic acid. nih.gov

Kinetic and mechanistic studies have provided evidence that the reaction between an arylpalladium hydroxo complex and a neutral boronic acid (Path B) is often the kinetically favored pathway and can be significantly faster than the reaction between a palladium halide complex and a trihydroxyborate. nih.govrsc.org The boronic acid moiety of (2-Cyano-3-fluorophenyl)boronic acid thus serves as the crucial source of the 2-cyano-3-fluorophenyl group that is transferred to the palladium center during this fundamental step of the catalytic cycle. rsc.org

The cyano (-CN) and fluoro (-F) groups on the (2-Cyano-3-fluorophenyl)boronic acid molecule are both strongly electron-withdrawing. These substituents have a profound impact on the compound's reactivity.

The electron-deficient nature of the aromatic ring can make the transmetalation step more challenging. nsf.gov However, with optimized conditions, arylboronic acids bearing electron-withdrawing groups such as cyano and fluoro moieties can be effective coupling partners. nsf.govnih.gov The presence of fluorine, particularly at the ortho position relative to the boronic acid, can introduce steric hindrance and increases the susceptibility of the C-B bond to protodeboronation, a competitive side reaction where the boronic acid group is replaced by a hydrogen atom. researchgate.netresearchgate.net This is a known challenge for many fluorinated arylboronic acids, which may require carefully chosen reaction conditions to minimize this undesired pathway. researchgate.net Competition experiments have shown that electron-donating boronic acids tend to be more reactive than electron-deficient ones, suggesting that transmetalation is a kinetically relevant step. nsf.gov

| Substituent | Position | Electronic Effect | Impact on Reactivity | Reference |

|---|---|---|---|---|

| -CN (Cyano) | ortho, meta, para | Strongly Electron-Withdrawing | Can decrease nucleophilicity, potentially slowing transmetalation. However, successful couplings are frequently reported with appropriate catalysts. | nsf.govnih.gov |

| -F (Fluoro) | ortho, meta, para | Strongly Electron-Withdrawing, Inductive | Decreases electron density on the aryl ring. Ortho-fluoro groups can introduce steric hindrance and increase the risk of protodeboronation. | researchgate.netnsf.govresearchgate.net |

The selection of an appropriate catalyst system is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of challenging substrates like (2-Cyano-3-fluorophenyl)boronic acid. researchgate.net The catalyst system comprises a palladium source, a ligand, a base, and a solvent.

Palladium Precursors: Common sources of palladium(0) or its precursors include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.netresearchgate.net

Ligands: For electron-deficient or sterically hindered boronic acids, standard phosphine (B1218219) ligands may be insufficient. Advanced ligands are often required to facilitate the catalytic cycle.

Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and biarylphosphines like XPhos and RuPhos are highly effective. researchgate.netnih.gov Their steric bulk promotes the formation of monoligated, coordinatively unsaturated palladium species that are highly reactive in oxidative addition, while their electron-donating nature facilitates the reductive elimination step.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for Suzuki-Miyaura couplings. nsf.govnih.gov They form very stable bonds with palladium and are excellent electron donors, creating highly active and robust catalysts capable of coupling challenging substrates, including those with electron-withdrawing groups. nsf.govnih.gov

| Palladium Source | Ligand | Base | Solvent | Substrate Type | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF / Ag₂O | DMF | Pentafluorophenylboronic acid | researchgate.net |

| [Pd(IPr)Cl]₂ | - (NHC is part of complex) | K₃PO₄ | Toluene/H₂O | Aryl fluorosulfonates with fluorinated boronic acids | nsf.gov |

| Pd(OAc)₂ | [HPᵗBu₂Me][BF₄] | NaOH | H₂O | Primary alkyl halides with arylboronic acids | acs.org |

| Pd(dppf)Cl₂ | - (dppf is the ligand) | K₂CO₃ | Dioxane/H₂O | Pyridine-2-sulfonyl fluoride (B91410) with arylboronic esters | nih.gov |

While (2-Cyano-3-fluorophenyl)boronic acid is an achiral molecule, its use in cross-coupling reactions can lead to products with axial chirality, known as atropisomers. This occurs when rotation around the newly formed C-C single bond in the biaryl product is restricted due to the presence of bulky substituents at the ortho positions of both aromatic rings. beilstein-journals.orgnih.gov

The coupling of (2-Cyano-3-fluorophenyl)boronic acid (with two ortho substituents: -F and -CN) with another ortho-substituted aryl halide can generate such rotationally restricted biaryls. beilstein-journals.org The Suzuki-Miyaura reaction can, in these cases, produce a mixture of atropisomeric products. The ratio of these stereoisomers can sometimes be influenced by the reaction conditions, such as the choice of ligand and temperature, potentially allowing for atropselective synthesis. beilstein-journals.orgnih.gov Therefore, when designing syntheses that could result in sterically hindered biaryls, the potential formation of atropisomers is a critical stereochemical consideration.

While palladium catalysis is the most prevalent application for (2-Cyano-3-fluorophenyl)boronic acid, organoboronic acids are known to participate in a variety of other metal-catalyzed transformations. The transmetalation of the organic group from boron is not limited to palladium and can occur with other late transition metals such as rhodium, copper, gold, and iron, opening pathways to different types of coupling reactions. rsc.org For instance, Chan-Lam coupling typically employs copper catalysts to form C-N or C-O bonds. Furthermore, bismuth-catalyzed oxidative coupling of arylboronic acids with triflates has been developed as an alternative to palladium-based methods. acs.org

A related transformation is halodeboronation, where the boronic acid moiety is replaced by a halogen. A scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) was developed via the sodium methoxide-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating an alternative reactivity pathway for cyanofluorophenylboronic acids. nih.gov

Other Metal-Catalyzed Cross-Coupling Methodologies

Negishi, Stille, and Kumada Coupling Analogues

While (2-Cyano-3-fluorophenyl)boronic acid is a primary reagent for Suzuki-Miyaura coupling, it is important to understand its relationship to analogous cross-coupling reactions such as the Negishi, Stille, and Kumada couplings. These reactions are cornerstones of carbon-carbon bond formation but are distinguished by the specific organometallic reagents they employ.

Negishi Coupling: This reaction typically involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The organometallic nucleophile is an organozinc compound, not an organoboron compound. nih.gov Therefore, (2-Cyano-3-fluorophenyl)boronic acid does not directly participate in the Negishi coupling under its standard mechanism. wikipedia.org An analogous transformation would first require the conversion of the boronic acid to the corresponding organozinc reagent.

Stille Coupling: The Stille reaction facilitates the coupling of an organotin compound (stannane) with an sp²-hybridized organic halide, utilizing a palladium catalyst. organic-chemistry.orgwikipedia.org Boronic acids are not the active nucleophile in this process. organic-chemistry.orgwikipedia.org While the Suzuki reaction is often preferred due to the lower toxicity of boron compounds compared to tin reagents, the Stille reaction remains a powerful and versatile method. organic-chemistry.org

Kumada Coupling: This was the first reported palladium- or nickel-catalyzed cross-coupling reaction, which couples a Grignard reagent (organomagnesium halide) with an organic halide. organic-chemistry.orgwikipedia.org The use of Grignard reagents as the organometallic partner distinguishes this reaction. organic-chemistry.orgwikipedia.org While some protocols have been developed for the coupling of arylboronic acids with aryl tosylates, the classic Kumada coupling relies on organomagnesium nucleophiles. researchgate.net

The table below summarizes the key components of these analogous coupling reactions, highlighting the distinction from the Suzuki coupling where (2-Cyano-3-fluorophenyl)boronic acid is directly applicable.

| Coupling Reaction | Typical Organometallic Reagent | Typical Electrophile | Catalyst |

| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Organic Halide/Triflate | Palladium |

| Negishi | Organozinc | Organic Halide/Triflate | Palladium or Nickel |

| Stille | Organotin (Stannane) | Organic Halide/Pseudohalide | Palladium |

| Kumada | Organomagnesium (Grignard) | Organic Halide | Palladium or Nickel |

Chemoselective Reactions Involving the Boronic Acid Functionality

The boronic acid group is a hub of reactivity, capable of engaging in various chemoselective interactions, particularly reversible covalent bonding.

A hallmark of boronic acids is their ability to form cyclic boronate esters with 1,2- and 1,3-diols in a reversible, pH-dependent manner. researchgate.netnih.gov This interaction is foundational for their use in sensors and self-organizing systems. nih.govfourwaves.com The equilibrium between the neutral boronic acid and the anionic boronate ester is key to this process. researchgate.net

The Lewis acidity of the boron atom in (2-Cyano-3-fluorophenyl)boronic acid is enhanced by the electron-withdrawing cyano and fluoro groups. This increased acidity facilitates the formation of the tetrahedral boronate anion upon interaction with a Lewis base like a hydroxide (B78521) ion, which then readily condenses with diols. nih.gov In aqueous media, the reaction with diols, such as saccharides, leads to the formation of stable five- or six-membered cyclic esters. researchgate.netnih.gov This reversible covalent interaction is the basis for using boronic acids in sensing applications, where binding to a diol can trigger a detectable signal. fourwaves.com

The empty p-orbital of the boron atom imparts Lewis acidic character to boronic acids, allowing them to interact with a variety of Lewis bases. nih.gov This includes the oxygen of carbonyl compounds and the nitrogen of amines. nih.gov

While direct, stable adducts with simple carbonyl compounds are not always favored, boronic acids can participate in reactions involving carbonyls. For instance, palladium-catalyzed additions of arylboronic acids to α,β-unsaturated carbonyl compounds (conjugate addition) are well-established. Furthermore, boronic acids can add to aldehydes in a Grignard-type reaction, a process that also hinges on the initial coordination and transmetalation steps involving a transition metal catalyst. The electron-deficient nature of the (2-Cyano-3-fluorophenyl) group can influence the kinetics of these additions.

Halodeboronation Reactions

Halodeboronation is a reaction where the boronic acid group is replaced by a halogen atom. This transformation is a valuable synthetic tool. Research on the bromodeboronation of a close isomer, 2-cyano-6-fluorophenylboronic acid, provides significant insight into the expected reactivity of the title compound.

A scalable synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the sodium methoxide-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. The reaction proceeds in good to excellent yields when the aryl boronic acid is treated with a halogen source like 1,3-dihalo-5,5-dimethylhydantoin. This method has been shown to be general for a series of aryl boronic acids, indicating that (2-Cyano-3-fluorophenyl)boronic acid would likely undergo a similar transformation to yield 2-bromo-6-fluorobenzonitrile (B1362393) or 2-chloro-6-fluorobenzonitrile.

Mechanistic studies suggest that these reactions proceed via a boronate-driven ipso-substitution pathway. Base catalysis is crucial, and the reaction does not necessarily require a copper catalyst, which was previously thought to be essential. Electron-deficient substrates are noted to be more sluggish in these transformations.

The following table shows representative halodeboronation reactions on aryl boronic acids, demonstrating the general utility of this reaction type.

| Aryl Boronic Acid | Halogenating Agent | Product |

| 2-Cyano-6-fluorophenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin (B127087) | 2-Bromo-3-fluorobenzonitrile |

| Phenylboronic acid | N-Iodosuccinimide (NIS) | Iodobenzene |

| 4-Methoxyphenylboronic acid | N-Bromosuccinimide (NBS) | 4-Bromoanisole |

| 3-Nitrophenylboronic acid | N-Chlorosuccinimide (NCS) | 1-Chloro-3-nitrobenzene |

Coordination Chemistry with Transition Metals

The most significant aspect of the coordination chemistry of (2-Cyano-3-fluorophenyl)boronic acid is its interaction with transition metals, which is the cornerstone of its application in Suzuki-Miyaura cross-coupling reactions. nih.govlibretexts.org This process involves the coordination of the boronic acid to a palladium(II) center, followed by transmetalation. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of an organic halide to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. nbinno.com This intermediate then undergoes transmetalation with the boronic acid. For the transmetalation to occur, the boronic acid is typically activated by a base to form a more nucleophilic boronate species (Ar-B(OH)₃⁻). nbinno.com

This boronate then coordinates to the palladium(II) center, displacing the halide ligand. The crucial step is the transfer of the (2-cyano-3-fluorophenyl) group from the boron atom to the palladium atom. nih.gov This forms a diarylpalladium(II) complex. The final step is reductive elimination, which yields the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nbinno.com The electron-withdrawing substituents on the phenyl ring of (2-Cyano-3-fluorophenyl)boronic acid can affect the rate of transmetalation. nih.gov Palladium(II) complexes with various ligands, including phosphines and N-heterocyclic carbenes, are used to facilitate this catalytic cycle. nih.govresearchgate.net

Advanced Applications in Organic Synthesis and Chemical Transformations

Building Block for Complex Polyaromatic and Heterocyclic Compounds

The primary utility of (2-Cyano-3-fluorophenyl)boronic acid in this context lies in its role as a key substrate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound with a halide or triflate. nih.gov

The (2-Cyano-3-fluorophenyl) moiety can be precisely introduced into a target structure, serving as a foundational piece for constructing elaborate polyaromatic systems. The fluorine and cyano substituents modify the electronic nature of the aromatic ring, influencing the reactivity and properties of the final compound.

Furthermore, this building block is instrumental in the synthesis of complex heterocyclic compounds. mdpi.com The cyano group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then participate in cyclization reactions to form nitrogen-containing heterocycles like quinolines or other fused ring systems. The strategic placement of the fluorine atom can enhance the biological activity or metabolic stability of the resulting heterocyclic structures. mdpi.com

A general scheme for its application is shown below:

Table 1: Suzuki-Miyaura Coupling using (2-Cyano-3-fluorophenyl)boronic acid| Reactant A | Reactant B | Catalyst/Base | Product | Application Area |

|---|---|---|---|---|

| (2-Cyano-3-fluorophenyl)boronic acid | Aryl/Heteroaryl Halide | Pd Catalyst / Base | Biaryl or Heteroaryl-Aryl Compound | Medicinal Chemistry, Materials Science |

Synthesis of Functionalized Organic Scaffolds

Beyond the synthesis of specific ring systems, (2-Cyano-3-fluorophenyl)boronic acid is employed to create diverse and highly functionalized organic scaffolds. These scaffolds serve as templates that can be further elaborated into a wide range of derivatives. The presence of three distinct functional points—the boronic acid, the cyano group, and the fluorine atom—allows for sequential and orthogonal chemical modifications.

For instance, after a Suzuki-Miyaura coupling reaction utilizes the boronic acid group, the cyano and fluoro groups remain available for further transformations. The cyano group can undergo hydrolysis, reduction, or cycloaddition, while the fluorine atom can participate in nucleophilic aromatic substitution (SNAr) reactions under specific conditions or serve as a metabolic blocker in drug design. This multi-functional handle makes the compound a powerful node for building molecular complexity.

Precursor for Agrochemical and Fine Chemical Synthesis

The structural motifs accessible through (2-Cyano-3-fluorophenyl)boronic acid are of significant interest in the development of new agrochemicals and fine chemicals. mdpi.com In agrochemistry, the introduction of fluorinated and cyanated phenyl groups can lead to compounds with enhanced herbicidal, fungicidal, or insecticidal properties. Boron-containing compounds, in general, are finding increasing use in agriculture, not only as active ingredients but also as plant resistance inducers.

In the realm of fine chemicals, this boronic acid serves as a precursor to specialized molecules used in materials science and electronics. The electronic properties conferred by the cyano (electron-withdrawing) and fluoro (strongly electronegative) groups can be harnessed to create materials with specific optical or electronic characteristics, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Utility in Fragment-Based Synthesis and Chemical Libraries

(2-Cyano-3-fluorophenyl)boronic acid is an exemplary molecule for use in fragment-based drug discovery (FBDD). frontiersin.orgnih.gov FBDD is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. nih.govnih.gov

This compound fits the profile of an ideal fragment due to several key characteristics:

Low Molecular Weight: It possesses a molecular weight under 300 Da, adhering to the "Rule of Three" often used in fragment design. frontiersin.org

Structural Diversity: The distinct electronic nature and spatial arrangement of its functional groups provide unique interaction points with a protein's binding site.

Growth Vectors: The boronic acid itself, or the positions ortho and para to it, serve as clear vectors for synthetic elaboration. Once a fragment hit is identified and its binding mode is determined (often via X-ray crystallography), chemists can "grow" the fragment by adding new functional groups at these positions to improve potency and selectivity. nih.gov

By incorporating (2-Cyano-3-fluorophenyl)boronic acid and its derivatives into chemical libraries, researchers can efficiently explore the chemical space around a target's binding pocket. The fluorine and cyano groups can form specific hydrogen bonds or dipole interactions, providing valuable starting points for optimization into potent and selective drug candidates. dovepress.comdundee.ac.uk

Table 2: Profile of (2-Cyano-3-fluorophenyl)boronic acid as a Molecular Fragment

| Property | Value/Characteristic | Relevance in FBDD |

|---|---|---|

| Molecular Weight | 164.93 g/mol | Complies with the "Rule of Three" (<300 Da). frontiersin.org |

| Functional Groups | Boronic Acid, Cyano, Fluoro | Provides diverse, specific interaction capabilities (H-bonding, dipole). |

| Synthetic Tractability | High | The boronic acid group is ideal for reliable Suzuki couplings, enabling fragment growth. nih.govnih.gov |

Role in Materials Science and Engineering

Integration into Polymer and Nanomaterial Systems

The functionalization of polymers and nanomaterials with boronic acid moieties is a rapidly advancing area of research, aimed at creating materials with tailored properties and functionalities. While direct studies on the integration of (2-Cyano-3-fluorophenyl)boronic acid into these systems are not extensively documented in publicly available research, the well-established chemistry of boronic acids provides a strong basis for its potential applications. Boronic acids can be incorporated into polymer chains or onto the surface of nanomaterials through various synthetic routes, including the polymerization of boronic acid-containing monomers or the post-polymerization modification of existing polymers.

For instance, a common strategy involves the synthesis of copolymers from boronic acid-installed cyclic carbonates, which can be achieved via ring-opening polymerization (ROP). This method allows for the creation of biodegradable polymers with pendant boronic acid groups. The resulting amphiphilic copolymers can self-assemble in aqueous environments to form nanoparticles or vesicles, which are promising for applications in drug delivery and protein encapsulation. The presence of the cyano and fluoro groups in (2-Cyano-3-fluorophenyl)boronic acid could further enhance the properties of such systems, for example, by influencing the self-assembly behavior or providing additional sites for interaction.

The functionalization of nanomaterials with boronic acids is another key area of interest. This can be achieved by reacting the boronic acid with suitable functional groups on the nanomaterial surface. The unique electronic properties conferred by the cyano and fluoro substituents of (2-Cyano-3-fluorophenyl)boronic acid could be leveraged to develop advanced nanomaterials with enhanced electrical and thermal properties, beneficial for applications in electronics and energy. chemimpex.com

Applications in Electronic Materials and Coatings

The field of organic electronics relies on the development of novel materials with tunable electronic properties. Boronic acids and their derivatives have emerged as crucial building blocks in the synthesis of organic semiconductors, particularly for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The Suzuki-Miyaura cross-coupling reaction, which utilizes boronic acids, is a cornerstone of this field, enabling the construction of complex π-conjugated systems that form the backbone of these materials. mdpi.com

The presence of a cyano group in (2-Cyano-3-fluorophenyl)boronic acid is particularly significant for electronic applications. Cyano-functionalized materials are known to be valuable in the development of n-type organic semiconductors, which are essential for the fabrication of complementary metal-oxide-semiconductor (CMOS)-like logic circuits. While specific research on the use of (2-Cyano-3-fluorophenyl)boronic acid in OLEDs or other organic electronic devices is not widely reported, its structural motifs suggest its potential as a precursor for such materials. The combination of the electron-withdrawing cyano group and the electronegative fluorine atom can significantly influence the electronic properties of the resulting molecules, making this compound a promising candidate for the synthesis of novel organic electronic materials. chemimpex.com

Furthermore, the properties of (2-Cyano-3-fluorophenyl)boronic acid make it suitable for creating sensors that can detect specific biomolecules, a critical function in diagnostics and environmental monitoring. chemimpex.com

Development of Responsive Materials

Stimuli-responsive or "smart" materials, which can change their properties in response to external stimuli such as pH or temperature, are at the forefront of materials science research. Boronic acids are particularly well-suited for the design of such materials due to the reversible nature of the boronic acid-diol interaction.

pH-Responsive Systems

The ability of boronic acids to form reversible covalent bonds with diols is highly dependent on pH. This property has been extensively exploited to create pH-responsive materials, particularly for biomedical applications such as drug delivery. Phenylboronic acid-based polymers can form hydrogels or nanoparticles that are stable at physiological pH but dissociate in the more acidic environment of tumor tissues or intracellular compartments, leading to the targeted release of encapsulated drugs. nih.govresearchgate.netmdpi.com

A study on a pH-responsive nano-drug delivery system utilized 3-fluorophenyl boronic acid, a compound structurally similar to (2-Cyano-3-fluorophenyl)boronic acid. nih.gov In this system, hydrophobic polyesters were functionalized with multiple 3-fluorophenyl boronic acid molecules. These polymers were then self-assembled into nanoparticles that demonstrated excellent drug encapsulation efficiency and pH-triggered drug release. nih.gov The nanoparticles were stable at a pH of 7.4 but gradually collapsed in an acidic environment (pH 5.5), illustrating the effectiveness of the boronic ester linkage as a pH-sensitive trigger. nih.gov The presence of the electron-withdrawing fluorine atom can lower the pKa of the boronic acid, making the system more responsive at physiologically relevant pH values. It is highly probable that (2-Cyano-3-fluorophenyl)boronic acid, with its additional cyano group, would exhibit similar or even enhanced pH-responsive behavior, making it a valuable component for the development of advanced pH-sensitive systems.

Thermoresponsive Architectures

Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, have garnered significant interest for various applications, including the development of injectable hydrogels for drug delivery and tissue engineering. nih.govnih.gov These polymers are typically soluble at lower temperatures and form a gel at body temperature. While there is a wealth of research on thermoresponsive polymers based on materials like N-isopropylacrylamide (NIPAAm) and Pluronic copolymers, the specific integration of (2-Cyano-3-fluorophenyl)boronic acid into thermoresponsive architectures is not well-documented. nih.govnih.gov

However, the functionalization of thermoresponsive polymers with boronic acids can introduce an additional layer of responsiveness or functionality. For example, a thermoresponsive and fluorogenic polymer was synthesized by linking a fluorogenic boronic acid to an alkyne-terminated poly(N-isopropylacrylamide) (polyNIPAm). nih.gov This demonstrates the feasibility of combining the thermoresponsive properties of a polymer backbone with the unique chemical reactivity of a boronic acid. It is conceivable that (2-Cyano-3-fluorophenyl)boronic acid could be incorporated into such systems to create multi-responsive materials that react to both temperature and pH, or to act as a sensing component within a thermoresponsive matrix.

Formation of Co-Crystals and Multi-Component Molecular Crystals

Crystal engineering, which focuses on the design and synthesis of crystalline solids with desired properties, has increasingly utilized boronic acids as versatile building blocks. diva-portal.org The ability of the boronic acid group to act as both a hydrogen bond donor and acceptor makes it an excellent candidate for forming co-crystals and other multi-component molecular assemblies. mdpi.comdiva-portal.orgrsc.org

Another relevant study investigated the crystal structure of 3-cyanophenylboronic acid. nih.gov In this crystal, molecules are linked by O—H⋯O and O—H⋯N hydrogen bonds, forming chains that are further linked by offset π–π and B⋯π stacking interactions to create a three-dimensional network. nih.gov These findings underscore the importance of both hydrogen bonding and π-stacking in the supramolecular assembly of cyanophenylboronic acids. Given the presence of both a cyano group and a fluorine atom, (2-Cyano-3-fluorophenyl)boronic acid is expected to participate in a rich variety of intermolecular interactions, making it a highly promising candidate for the rational design of co-crystals with tailored solid-state properties.

Mechanistic and Computational Investigations of 2 Cyano 3 Fluorophenyl Boronic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of boronic acids, providing insights that complement experimental data. For (2-Cyano-3-fluorophenyl)boronic acid, DFT calculations can elucidate its structural, electronic, and thermodynamic characteristics. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be built by drawing parallels with closely related compounds such as 3-fluorophenylboronic acid and 3-cyanophenylboronic acid. researchgate.netnih.gov

The conformational flexibility of (2-Cyano-3-fluorophenyl)boronic acid primarily arises from the rotation of the boronic acid group [-B(OH)₂] and the orientation of its hydroxyl groups relative to the phenyl ring. A potential energy surface (PES) scan can reveal the most stable conformers. nih.gov For phenylboronic acid derivatives, several low-energy conformers are typically identified based on the orientation of the O-H bonds, commonly referred to as anti-syn, syn-anti, syn-syn, and anti-anti conformers. nih.gov

In the case of 3-cyanophenylboronic acid, conformational analysis has shown that conformers with the hydrogen atoms of the hydroxyl groups located in or near the plane of the O-B-O group are the most stable. nih.gov It is reasonable to infer a similar conformational behavior for (2-Cyano-3-fluorophenyl)boronic acid. The presence of the ortho-cyano and meta-fluoro substituents will influence the rotational barrier of the boronic acid group and the relative energies of the conformers due to steric and electronic effects. The ortho-cyano group, in particular, may lead to a greater steric hindrance, potentially favoring a non-planar arrangement of the boronic acid group with respect to the phenyl ring to minimize repulsion. A review of fluoro-substituted phenylboronic acids indicates that the boronic group is often twisted with a dihedral angle of around 25°. nih.gov

Table 1: Predicted Stable Conformers of (2-Cyano-3-fluorophenyl)boronic acid based on Analogous Compounds

| Conformer | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) | Description |

| syn-anti | ~25° | 0.00 (most stable) | One OH group is syn and the other is anti relative to the C-B bond. |

| anti-syn | ~25° | Similar to syn-anti | The other OH group is syn relative to the C-B bond. |

| syn-syn | ~25° | Higher energy | Both OH groups are syn relative to the C-B bond. |

| anti-anti | ~25° | Higher energy | Both OH groups are anti relative to the C-B bond. |

This table is illustrative and based on data for analogous compounds. Actual values for (2-Cyano-3-fluorophenyl)boronic acid would require specific calculations.

The electronic properties of (2-Cyano-3-fluorophenyl)boronic acid are significantly influenced by its substituents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

For related compounds like 3-fluorophenylboronic acid, DFT studies have calculated the HOMO and LUMO energies. researchgate.net The presence of both a cyano group and a fluorine atom, which are electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO in (2-Cyano-3-fluorophenyl)boronic acid compared to unsubstituted phenylboronic acid. This would also affect the HOMO-LUMO gap, influencing the molecule's reactivity in processes like charge transfer.

Table 2: Predicted Electronic Properties of (2-Cyano-3-fluorophenyl)boronic acid in comparison to Phenylboronic Acid

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylboronic Acid | ~ -6.5 | ~ -1.5 | ~ 5.0 |

| (2-Cyano-3-fluorophenyl)boronic acid | < -6.5 (predicted) | < -1.5 (predicted) | Likely smaller than Phenylboronic Acid |

This table presents approximate values for Phenylboronic Acid and predicted trends for (2-Cyano-3-fluorophenyl)boronic acid based on general substituent effects.

The cyano (-CN) and fluoro (-F) groups are both electron-withdrawing, which significantly impacts the electronic properties of the phenyl ring and the boron atom. The fluorine atom exerts a strong inductive effect (-I) and a weaker mesomeric effect (+M). The cyano group has both strong -I and -M effects.

Computational studies on substituted triphenylboroxines have shown that π-electron-withdrawing groups destabilize the boroxine (B1236090) ring relative to its corresponding boronic acid monomers. nih.govenergy-reporters.com This suggests that (2-Cyano-3-fluorophenyl)boronic acid might have a lower tendency to form its corresponding boroxine compared to phenylboronic acid itself. Furthermore, electron-withdrawing substituents are known to increase the Lewis acidity of the boron center. mdpi.com This increased acidity is crucial for its interactions, for example, in forming complexes with diols. The presence of these substituents will also influence the molecular electrostatic potential (MEP), with a more positive potential expected around the boron atom, making it more susceptible to nucleophilic attack.

Molecular Dynamics Simulations

Solvation and Aggregation: How individual molecules of (2-Cyano-3-fluorophenyl)boronic acid interact with solvent molecules and with each other in solution. This would be crucial for understanding its solubility and the initial stages of crystallization.

Interactions with Biomolecules: MD simulations are widely used to study the binding of small molecules to proteins and nucleic acids. nih.govnih.gov Given the interest in boronic acids as enzyme inhibitors, MD could model the interaction of (2-Cyano-3-fluorophenyl)boronic acid with the active site of a target enzyme, revealing key binding interactions and conformational changes.

Behavior in Materials: For applications in materials science, such as in polymers or on surfaces, MD simulations can model the dynamics and organization of (2-Cyano-3-fluorophenyl)boronic acid within a larger system. researchgate.netunt.edu This could help in designing new materials with specific properties.

The development of accurate force fields for boron-containing compounds is an active area of research, which is essential for conducting reliable MD simulations. unt.edubioexcel.eu

Quantum Chemical Parameters and Reactivity Descriptors

From DFT calculations, a range of quantum chemical parameters can be derived to describe the reactivity of (2-Cyano-3-fluorophenyl)boronic acid. These descriptors provide a quantitative measure of its chemical behavior.

Table 3: Key Quantum Chemical Parameters and Their Significance

| Parameter | Definition | Significance for (2-Cyano-3-fluorophenyl)boronic acid |

| Ionization Potential (I) | Energy required to remove an electron (approximated by -EHOMO) | Indicates the molecule's ability to donate electrons. |

| Electron Affinity (A) | Energy released when an electron is added (approximated by -ELUMO) | Indicates the molecule's ability to accept electrons. |

| Electronegativity (χ) | The power of an atom to attract electrons ( (I+A)/2 ) | A measure of the molecule's overall electron-attracting tendency. |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | Related to the HOMO-LUMO gap; a larger gap implies greater hardness. |

| Global Softness (S) | The reciprocal of chemical hardness ( 1/η ) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge ( χ²/2η ) | Quantifies the molecule's ability to act as an electrophile. |

The electron-withdrawing nature of the cyano and fluoro substituents is expected to result in a higher electronegativity and electrophilicity index for (2-Cyano-3-fluorophenyl)boronic acid compared to unsubstituted phenylboronic acid.

Theoretical Modeling of Intermolecular Interactions

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers. unt.edu These dimers then further assemble into more complex supramolecular structures. For (2-Cyano-3-fluorophenyl)boronic acid, the primary intermolecular interactions would be:

Hydrogen Bonding: Strong O-H···O hydrogen bonds between the boronic acid groups of two molecules to form a dimeric synthon.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-Dipole Interactions: Arising from the polar C-F and C-CN bonds.

Weak Hydrogen Bonds: Potential for weak C-H···O, C-H···F, or C-H···N interactions.

A review on fluorinated phenylboronic compounds notes that ortho-fluorophenylboronic acids can form intramolecular B-O-H···F hydrogen bonds. nih.govmdpi.com While the fluorine in (2-Cyano-3-fluorophenyl)boronic acid is in the meta position relative to the boronic acid, the possibility of its involvement in intermolecular hydrogen bonding networks is significant. Theoretical modeling can be used to calculate the energies of these different interactions and predict the most likely crystal packing arrangement. The study of boronic acids as co-crystal formers highlights their versatility in forming hydrogen bonds as either donors or acceptors. acs.org

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of (2-Cyano-3-fluorophenyl)boronic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds in solution. jchps.comslideshare.net For organoboron compounds like (2-Cyano-3-fluorophenyl)boronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are particularly informative. jchps.com

¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms (protons). youtube.com For (2-Cyano-3-fluorophenyl)boronic acid, one would expect to see distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing cyano (-CN) and fluoro (-F) groups. The proton of the boronic acid's hydroxyl groups (-B(OH)₂) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: This spectrum reveals the chemical environment of each carbon atom. The carbon atoms in the phenyl ring will show distinct resonances, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JC-F). The carbons bonded to the cyano and boronic acid groups will also have characteristic chemical shifts.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. For this compound, it would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring, providing a direct confirmation of its presence.

¹¹B NMR: Boron-11 is a quadrupolar nucleus with a high natural abundance (~80%), making ¹¹B NMR a key technique in boron chemistry. The chemical shift of the ¹¹B nucleus is sensitive to the coordination number and the substituents on the boron atom. For a trigonal planar (sp² hybridized) boronic acid, the ¹¹B signal typically appears in the range of δ 27-33 ppm. Upon interaction with a Lewis base to form a tetracoordinate (sp³ hybridized) boronate species, this signal shifts significantly upfield to around δ 3-15 ppm. acs.org

Table 1: Illustrative NMR Data for 3-Fluorophenylboronic acid nih.gov

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹³C | 162.72 (C-F), 133.58, 130.82, 124.08, 117.75, 114.73 |

This interactive table showcases typical NMR values for a related fluorinated phenylboronic acid.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint, allowing for the identification of functional groups. acs.orgaip.org

FT-IR Spectroscopy: In the FT-IR spectrum of (2-Cyano-3-fluorophenyl)boronic acid, characteristic absorption bands would be expected. The O-H stretching of the boronic acid group typically appears as a broad band in the 3200-3600 cm⁻¹ region. aip.org The sharp, intense band for the C≡N stretch of the cyano group is expected around 2220-2240 cm⁻¹. The B-O stretching vibrations usually occur in the 1330-1390 cm⁻¹ range, while the C-F stretching vibration would be found in the 1100-1400 cm⁻¹ region. nih.govresearchgate.net Aromatic C-H and C=C stretching bands are also expected in their usual regions.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric B-O stretch, which can be weak in the IR spectrum, may be more prominent in the Raman spectrum.

Systematic spectroscopic studies of related compounds, such as fluorophenylboronic and formylphenylboronic acids, show that in the solid state, these molecules often exist as hydrogen-bonded dimers. acs.orgnih.gov

Table 2: Typical Vibrational Frequencies for Phenylboronic Acid Derivatives acs.orgaip.orgcapes.gov.br

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | FT-IR |

| C≡N | Stretching | 2220 - 2240 | FT-IR |

| B-O | Stretching | 1330 - 1390 | FT-IR/FT-Raman |

| C-F | Stretching | 1100 - 1400 | FT-IR |

This interactive table summarizes key vibrational bands used to identify functional groups in (2-Cyano-3-fluorophenyl)boronic acid.

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions in aromatic and conjugated systems. nih.gov The absorption spectrum of (2-Cyano-3-fluorophenyl)boronic acid, typically recorded in a solvent like ethanol (B145695) or water, would be expected to show absorption maxima characteristic of a substituted benzene (B151609) ring. nih.gov The position and intensity of these bands are influenced by the electronic effects of the substituents (-CN, -F, -B(OH)₂). The absorption spectra of phenylboronic acids generally display a characteristic vibrational structure. core.ac.uk Studies on related compounds show that the absorption maxima are sensitive to solvent polarity and pH, which alters the hybridization state of the boron atom from trigonal (neutral) to tetrahedral (anionic). nih.govcore.ac.uk

For example, the UV-Vis absorption spectrum of 3-Fluorophenylboronic acid was analyzed in both ethanol and water. nih.gov

Table 3: Illustrative UV-Vis Absorption Data for 3-Fluorophenylboronic acid nih.gov

| Solvent | λmax (nm) |

|---|---|

| Ethanol | 218, 269 |

This interactive table shows the absorption maxima for a related fluorinated phenylboronic acid.

X-ray Diffraction Studies for Solid-State Characterization

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. acs.org

For (2-Cyano-3-fluorophenyl)boronic acid, an X-ray crystallographic analysis would reveal the planar structure of the phenyl ring and the geometry of the boronic acid group. nih.gov It is common for phenylboronic acids to form hydrogen-bonded dimers in the solid state, where two molecules are linked through their boronic acid moieties. wikipedia.org The crystal packing would also show how the molecules arrange themselves in the crystal lattice, influenced by interactions involving the cyano and fluoro substituents. While specific crystallographic data for (2-Cyano-3-fluorophenyl)boronic acid is not published, the analysis of other substituted boronic acids consistently highlights these dimeric structures as a key solid-state feature. nih.govwikipedia.org

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for (2-Cyano-3-fluorophenyl)boronic acid Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, and the performance of (2-Cyano-3-fluorophenyl)boronic acid in these reactions is critically dependent on the catalytic system. The presence of an ortho-cyano group introduces steric hindrance and a potentially coordinating nitrile functionality, which can challenge standard catalytic protocols. Future research will likely focus on developing bespoke catalytic systems that can overcome these hurdles to achieve high efficiency and selectivity.

Promising avenues include the use of palladium complexes with advanced ligands. N-heterocyclic carbenes (NHCs) and bulky, electron-rich phosphine (B1218219) ligands have shown great promise for coupling sterically hindered substrates. organic-chemistry.org For instance, catalysts based on acenaphthoimidazolylidene palladium complexes or those employing ligands like o-(di-tert-butylphosphino)biphenyl have demonstrated high activity for forming sterically congested biaryls. organic-chemistry.orgacs.org The application of these systems to reactions involving (2-Cyano-3-fluorophenyl)boronic acid could lead to significantly improved yields and reaction rates, even at low catalyst loadings. organic-chemistry.org Similarly, P,O-chelating ligands, such as 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane, offer another effective strategy for promoting Suzuki reactions with challenging substrates like aryl chlorides and could be adapted for this specific boronic acid. acs.orgnih.gov

The table below outlines potential catalytic systems whose application to (2-Cyano-3-fluorophenyl)boronic acid warrants investigation.

| Catalyst/Ligand System | Key Features | Potential Application for (2-Cyano-3-fluorophenyl)boronic acid |

| Pd-NHC Complexes (e.g., Acenaphthoimidazolylidene) | High stability; effective for sterically hindered substrates. organic-chemistry.org | Overcoming steric hindrance from the ortho-cyano group. |

| Bulky Phosphines (e.g., P(t-Bu)₃, PCy₃, AntPhos) | High activity at room temperature; effective for unreactive chlorides and triflates. organic-chemistry.orgrsc.org | Enhancing reactivity and enabling coupling with a wider range of partners. |

| P,O-Chelating Ligands | Effective for a wide variety of aryl halides, including those with electron-poor and ortho substituents. acs.orgnih.gov | Improving catalyst stability and turnover numbers in complex syntheses. |

| Aqueous Phase Catalysts (e.g., Pd/TPPTS) | Enables reactions in water, reducing environmental impact. nih.gov | Facilitating green synthesis and late-stage functionalization of biomolecules. |

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its traditional role in Suzuki-Miyaura coupling, the boronic acid moiety is a versatile functional group capable of undergoing a wide range of transformations. Future research should explore novel reactivity modes for (2-Cyano-3-fluorophenyl)boronic acid, expanding its synthetic utility.

One major area of exploration is deboronative functionalization . This involves the replacement of the C–B bond with other functional groups. For instance, copper- or rhodium-catalyzed methods for the cyanation of arylboronic acids could be investigated. rsc.orgnih.gov While seemingly redundant for a molecule that already contains a nitrile, such studies could provide fundamental insights into the relative reactivity of the boronic acid versus other sites on the ring. More promising is the exploration of other deboronative reactions, such as hydroxylation to form phenols, or radical-transfer strategies to generate alkyl-aryl bonds. rsc.orgnih.govrsc.orgresearchgate.net Photochemical methods that generate alkyl radicals from alkylboron species for subsequent reaction represent a particularly modern approach to C-C bond formation. rsc.orgnih.govrsc.org

Another emerging paradigm is the use of the boronic acid group in acylation reactions to form ketones or in couplings with carbamoyl (B1232498) chlorides to produce amides, expanding the range of accessible structures. nih.gov The table below summarizes potential new transformations.

| Reaction Type | Reagents/Catalysts | Potential Product from (2-Cyano-3-fluorophenyl)boronic acid |

| Deboronative Cyanation | Cu(I) or Rh catalysts, N-cyano reagents. rsc.org | 2-Fluoro-isophthalonitrile |

| Deboronative Hydroxylation | Aerobic conditions, l-histidine. researchgate.net | 2-Cyano-3-fluorophenol |

| Radical-Transfer Alkylation | Alkylboronic acids, photocatalyst (e.g., 4CzIPN). rsc.orgnih.gov | 2-Alkyl-3-fluorobenzonitrile |

| Acyl Suzuki-Miyaura Coupling | Acyl chlorides, Pd(PPh₃)₄. nih.gov | (2-Cyano-3-fluorophenyl) ketones |

Advanced Applications in Smart Materials and Chemical Sensing

Boronic acids are increasingly used in the development of "smart" materials and chemical sensors due to their ability to form reversible covalent bonds with diols (like sugars) and interact strongly with anions like fluoride (B91410). mdpi.com The specific substituents on (2-Cyano-3-fluorophenyl)boronic acid make it a prime candidate for these advanced applications.

The presence of a fluorine atom suggests its potential use in fluoride sensing . Boronic acid-based fluorescent sensors can detect fluoride ions in aqueous solutions, often through a photoinduced electron transfer (PET) mechanism that results in fluorescence quenching. nih.govrsc.org The electron-withdrawing nature of the cyano and fluoro groups could modulate the Lewis acidity of the boron center, potentially tuning the sensitivity and selectivity of the sensor. Research could focus on integrating this molecule into fluorescent scaffolds like pyrene (B120774) or naphthalimide to create novel fluoride sensors. nih.govnih.gov

Furthermore, boronic acids are integral to creating stimuli-responsive polymers . By functionalizing polymers like poly(vinyl alcohol) or alginate with (2-Cyano-3-fluorophenyl)boronic acid, materials that respond to changes in pH or the presence of specific analytes (e.g., glucose, reactive oxygen species) can be fabricated. acs.orgnih.govmdpi.comnih.gov Such materials have applications in controlled drug delivery, self-disinfecting coatings, and cell imaging. mdpi.comnih.govmdpi.comacs.org The cyano group could offer an additional site for polymer modification or influence the material's electronic properties.

| Application Area | Design Strategy | Potential Role of (2-Cyano-3-fluorophenyl)boronic acid |

| Fluoride Sensing | Incorporation into a fluorescent PET sensor. rsc.org | The boronic acid acts as the fluoride receptor; the substituents tune its binding affinity. |

| Glucose Sensing | Functionalization of polymers or surfaces to bind glucose. mdpi.com | Reversible binding to glucose diols, enabling optical or electrochemical detection. |

| Stimuli-Responsive Hydrogels | Cross-linking diol-containing polymers (e.g., PVA) with the boronic acid. mdpi.com | Forms pH-sensitive boronate esters for controlled drug release. |

| Antibacterial Coatings | Anchoring photosensitizers to polymer backbones. nih.gov | Covalent attachment of active agents to materials for self-disinfecting surfaces. |

Theoretical Predictions for Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov Future research on (2-Cyano-3-fluorophenyl)boronic acid will greatly benefit from theoretical modeling to predict its behavior and guide experimental design.

DFT studies can elucidate the intricate mechanisms of its Suzuki-Miyaura coupling reactions. researchgate.netnih.gov By modeling the oxidative addition, transmetalation, and reductive elimination steps, researchers can understand how the ortho-cyano and meta-fluoro groups influence the energy barriers of the catalytic cycle. nih.govnih.gov This knowledge is crucial for selecting the optimal ligand and reaction conditions to maximize yield and minimize side products. For example, computational models can compare the performance of different phosphine or N-heterocyclic carbene ligands, saving significant experimental effort. nih.govresearchgate.net

Moreover, machine learning and artificial intelligence (AI) are emerging as powerful tools for predicting reaction outcomes. acs.orgmdpi.comnih.govresearchgate.net By training models on large datasets of cross-coupling reactions, it may become possible to predict the optimal conditions and expected yield for the coupling of (2-Cyano-3-fluorophenyl)boronic acid with a given partner. researchgate.net These predictive models can also forecast regioselectivity in more complex transformations, such as C-H borylation, providing a roadmap for synthetic chemists. acs.orgnih.gov

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes. Future work on (2-Cyano-3-fluorophenyl)boronic acid will undoubtedly focus on more sustainable methods for its synthesis and use.

Key areas for development include:

Aqueous Cross-Coupling: Performing Suzuki-Miyaura reactions in water instead of organic solvents significantly reduces environmental impact. nih.gov The development of water-soluble ligands, such as tris(3-sulfonatophenyl)phosphine (TPPTS), enables efficient coupling in fully aqueous systems, a methodology that should be explored for this boronic acid. nih.govnih.gov

Recyclable Catalysts: To minimize waste and cost, particularly with precious metal catalysts like palladium, the development of recyclable systems is paramount. mdpi.com This can be achieved using heterogeneous catalysts, such as palladium supported on polymers or silica, which can be easily recovered and reused for multiple cycles with minimal loss of activity. organic-chemistry.orgrsc.org Homogeneous catalysts can also be recycled using strategies like the "metalla-GAP" (group-assisted purification) approach. acs.org

Energy Efficiency: Employing highly active catalysts that operate under mild conditions (e.g., room temperature) or using alternative energy sources like microwaves can drastically reduce the energy consumption of synthetic processes. organic-chemistry.org Research into catalysts that promote high turnover numbers (TON) and turnover frequencies (TOF) will be essential for making the application of (2-Cyano-3-fluorophenyl)boronic acid more economically and environmentally viable. nih.govacs.org

By embracing these future research directions, the scientific community can unlock new applications and develop more efficient and sustainable processes involving (2-Cyano-3-fluorophenyl)boronic acid, ensuring its continued relevance in the landscape of modern chemistry.

Q & A

Basic: What structural features of (2-Cyano-3-fluorophenyl)boronic acid influence its reactivity in cross-coupling reactions like Suzuki-Miyaura?

The cyano (-CN) and fluorine (-F) substituents at the ortho and meta positions, respectively, significantly impact reactivity. Electron-withdrawing groups (EWGs) like -CN increase the electrophilicity of the boron atom by reducing electron density, accelerating transmetallation in Suzuki-Miyaura reactions. Fluorine’s inductive effect further stabilizes the boronate intermediate. Computational studies suggest ortho-substituted EWGs enhance coupling efficiency by pre-organizing the reactive conformation .

Basic: How do the -CN and -F substituents affect the acidity and diol-binding kinetics of phenylboronic acids?

The pKa of boronic acids is lowered by EWGs, increasing acidity and accelerating diol-binding equilibria. For example, fluorinated phenylboronic acids exhibit pKa values ~1–2 units lower than unsubstituted analogs, enhancing binding with cis-diols (e.g., sugars) under physiological pH. Stopped-flow kinetic studies show kon values for diol binding correlate with substituent electronegativity, with -CN/-F groups achieving sub-second equilibration .

Advanced: What strategies stabilize (2-Cyano-3-fluorophenyl)boronic acid against hydrolysis during storage?

- Lyophilization : Store as a dry powder under inert gas to minimize hydrolysis.

- Protection as trifluoroborate salts : Converts the boronic acid to a stable, air-tolerant form.

- Low-temperature storage : Reduces thermal degradation (e.g., -20°C in anhydrous DMSO). Thermogravimetric analysis (TGA) of similar analogs shows decomposition onset >150°C, suggesting room-temperature stability if moisture-free .

Advanced: How can LC-MS/MS methods be optimized for detecting trace boronic acid impurities in drug substrates?

- MRM mode : Use triple quadrupole LC-MS/MS with Multiple Reaction Monitoring (MRM) for selectivity.

- Ion-pairing agents : Add heptafluorobutyric acid (HFBA) to enhance ionization of underivatized boronic acids.

- Calibration curves : Linear ranges of 0.1–10 ppm with LOQs <0.05 ppm, validated per ICH guidelines. Evidence from Lumacaftor analysis demonstrates feasibility for fluorinated analogs .

Basic: How is (2-Cyano-3-fluorophenyl)boronic acid utilized in fluorescent chemosensors?

The boronic acid moiety binds to cell-surface glycans (e.g., sialic acid on cancer cells), while the -CN/-F groups enhance fluorescence quenching via photoinduced electron transfer (PET). Rhodamine or carbon-dot conjugates enable real-time imaging of Gram-positive bacteria or glucose levels, with binding reversibility allowing dynamic monitoring .

Advanced: What experimental setups quantify diol-binding kinetics for substituted phenylboronic acids?

Stopped-flow fluorescence : Mix boronic acid and diol (e.g., fructose) in buffered solution (pH 7.4) and monitor fluorescence changes at λex/λem = 300/420 nm. For (2-Cyano-3-fluorophenyl)boronic acid, kon values are expected to follow D-fructose > D-glucose, with equilibration <10 seconds .

Basic: How do computational models predict mutagenicity risks of boronic acid derivatives?

QSAR models and docking studies evaluate structural alerts (e.g., boronate ring strain, reactive intermediates). For (2-Cyano-3-fluorophenyl)boronic acid, in silico tools like Derek Nexus assess potential DNA adduct formation, guiding impurity control strategies in drug development .

Advanced: How do -CN/-F groups influence pharmacokinetics in boronic acid-based drug candidates?

- Lipophilicity : -F increases logP, enhancing membrane permeability.

- Metabolic stability : -CN reduces cytochrome P450-mediated oxidation.

- Target affinity : EWGs strengthen reversible covalent binding to proteasomes (e.g., Bortezomib analogs). Preclinical data show fluorinated derivatives exhibit 2–5x longer half-lives than non-fluorinated counterparts .

Basic: What challenges arise in synthesizing ortho-substituted phenylboronic acids?

- Steric hindrance : Ortho substituents impede Miyaura borylation. Use Pd(dppf)Cl₂ catalyst with pinacolborane at 80°C for improved yields.

- Purification : Boronic acids are hygroscopic; employ silica gel chromatography with 1–5% acetic acid to suppress hydrolysis. Automated IMCR platforms enable high-throughput synthesis of complex analogs .

Advanced: How does thermogravimetric analysis (TGA) guide material science applications of boronic acids?

TGA under N₂ (10°C/min) reveals thermal stability and decomposition pathways. For (2-Cyano-3-fluorophenyl)boronic acid, char residue >30% at 800°C suggests flame-retardant potential. Degradation peaks at ~200°C correlate with boroxine formation, informing polymer crosslinking strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.